(5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate
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Overview
Description
The compound (5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate is a complex organic molecule featuring a unique tricyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure comprises an indeno-triazolo-oxazin framework, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted indene derivative, the compound can be synthesized through a series of steps involving:
Nucleophilic substitution: to introduce the triazole ring.
Cyclization: to form the oxazin ring.
Quaternization: to generate the oxazinium ion.
Anion exchange: to introduce the tetrafluoroborate counterion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups onto the phenyl ring or other positions in the molecule.
Scientific Research Applications
(5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate: has several applications in scientific research:
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tricyclic structure allows for strong binding interactions, which can inhibit or activate biological pathways.
Comparison with Similar Compounds
(5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate: can be compared with other similar compounds, such as:
- (5aS,10bR)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride .
- (5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate .
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique phenyl substitution in This compound provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
(1R,9S)-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O.BF3.FH/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3)4;/h1-9,12,16,18H,10-11H2;;1H/q+1;;/p-1/t16-,18+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRWZGYQFUONZ-XCRQGQIYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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